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Abstract

Tetrairidium dodecacarbonyl, Ir4(CO)12, stands as a cornerstone in the field of metal carbonyl
cluster chemistry. First reported in the 1930s, its unique structural and reactive properties have
captivated chemists for decades. This technical guide provides a comprehensive overview of
the discovery, history, and fundamental characteristics of Ira(CO)12. It details the experimental
protocols for its synthesis and purification, presents a thorough analysis of its structural and
spectroscopic data, and explores its applications as a precursor in catalysis and materials
science. This document is intended for researchers, scientists, and professionals in drug
development and related fields who require a deep understanding of this pivotal organometallic
compound.

Historical Perspective: The Dawn of Metal Carbonyl
Cluster Chemistry

The journey into the world of metal carbonyl clusters began in the early 20th century, with the
pioneering work of Walter Hieber. His investigations into the reactions of carbon monoxide with
metal salts laid the groundwork for this new area of chemistry. Among the early triumphs of this
era was the initial reporting of tetrairidium dodecacarbonyl in the 1930s. At the time, the
exact nature of these complex molecules was a subject of much speculation. It was not until
the advent of single-crystal X-ray diffraction that the true structure of these fascinating
compounds, including the tetrahedral arrangement of the four iridium atoms in Ira(CO)12, could
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be definitively established.[1][2] This confirmation marked a significant milestone, opening the
door to a deeper understanding of the bonding and reactivity of polynuclear metal carbonyls.

Synthesis and Purification: From Precursor to Pure
Cluster

The most common and reliable method for the preparation of tetrairidium dodecacarbonyl is
the reductive carbonylation of hydrated iridium(lIl) chloride (IrCls-3H20).[1][2] This process
typically occurs in a two-step sequence, involving the initial formation of a dicarbonyliridium(l)
species, followed by its reduction and clustering to form the final Ira(CO)12 product.

Experimental Protocol: Synthesis of Tetroiridium
Dodecacarbonyl

Materials:

Hydrated iridium(lll) chloride (IrCl3-3H20)

Carbon monoxide (CO) gas (high purity)

Reducing agent (e.g., zinc, hydrogen)

Solvent (e.g., 2-methoxyethanol, ethanol)

Inert gas (e.g., nitrogen, argon)
Procedure:

e Step 1: Formation of the Iridium(l) Carbonyl Intermediate. A solution or suspension of
hydrated iridium(lIl) chloride in a suitable high-boiling solvent is prepared in a reaction vessel
equipped for high-pressure gas reactions. The vessel is purged with an inert gas to remove
oxygen. Carbon monoxide is then introduced, and the mixture is heated. This step leads to
the formation of an iridium(l) carbonyl halide intermediate, often formulated as [Ir(CO)2Cl2]~.

[1]

e Step 2: Reductive Clustering. Upon introduction of a reducing agent and further heating
under a carbon monoxide atmosphere, the iridium(l) intermediate is reduced to iridium(0)
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and undergoes clustering. The canary-yellow microcrystalline product, tetrairidium
dodecacarbonyl, precipitates from the solution.

 Purification. The crude product can be purified by recrystallization from a suitable solvent,
such as toluene or a mixture of chlorocarbons.[3] For higher purity, sublimation under
vacuum can be employed.[4]

Safety Note: Carbon monoxide is a highly toxic gas. All manipulations involving CO must be
carried out in a well-ventilated fume hood, and appropriate gas monitoring equipment should
be used. High-pressure reactions should only be performed in certified and properly maintained
equipment.

Structural and Spectroscopic Characterization

The molecular structure of tetrairidium dodecacarbonyl is a highly symmetric tetrahedron of
four iridium atoms.[1][2] Each iridium atom is coordinated to three terminal carbonyl ligands,
and there are no bridging carbonyls, a feature that distinguishes it from its lighter congener,
Co04(C0O)12.[1][2] This arrangement results in a molecule with Td symmetry.

Quantitative Structural Data

The precise geometric parameters of Ira(CO)12 have been determined by single-crystal X-ray

diffraction.
Parameter Value
Point Group Td
Ir-Ir Bond Distance (average) 2.693 A[1][2]
Ir-C Bond Distance (average) Varies by study
C-O Bond Distance (average) Varies by study
Ir-C-O Angle (average) ~180° (linear)

Spectroscopic Fingerprints

Spectroscopic techniques are indispensable for the characterization of Ira(CO)az.
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Technique Key Features and Observations

The IR spectrum in the v(CO) region is
characterized by strong, sharp bands
corresponding to the stretching vibrations of the
terminal carbonyl ligands. Typical values are
observed around 2084, 2053, and 2020 cm™1 (in
KBr).[5] The absence of bands in the bridging
carbonyl region (~1800 cm™1) is a key

Infrared (IR) Spectroscopy

diagnostic feature.

Raman spectroscopy provides complementary
R s information to IR, particularly for identifying the
aman Spectroscopy ) o _
metal-metal stretching vibrations, which are

often weak in the IR spectrum.[6]

The 3C NMR spectrum of Ir4(CO)12 in solution
typically shows a single resonance for the
13C Nuclear Magnetic Resonance (NMR) carbonyl carbons, consistent with the high
Spectroscopy symmetry of the molecule and the fluxional
behavior of the CO ligands on the NMR

timescale.[7][8]

Mass spectrometry of Ira(CO)i2 typically shows
the parent molecular ion followed by a

Mass Spectrometry (MS) sequential loss of the twelve carbonyl ligands.[9]
[10] This fragmentation pattern provides a clear

confirmation of the molecular formula.

Reactivity and Applications

Tetrairidium dodecacarbonyl serves as a vital starting material for the synthesis of other
iridium clusters and as a precursor for catalytic applications.

Precursor to Bimetallic Clusters

The intact metal core of Irs(CO)12 makes it an excellent building block for the rational synthesis
of heterometallic clusters. By reacting Ira(CO)12 with other metal complexes, a wide variety of
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bimetallic and higher-nuclearity clusters can be prepared. These materials are of great interest
for their potential applications in catalysis and materials science.[11][12]

Ira(CO)12
(Tetrairidium Dodecacarbonyl)

Reaction Bimetallic Cluster
(e.g., thermal, photochemical) (e.g., [IrxMy(CO)z])

Other Metal Complex
(e.g., M(CO)xLy])

Click to download full resolution via product page

Synthesis of Bimetallic Clusters from Ira(CO)a2.

Catalyst Precursor

Ira(CO)12 and its derivatives have been investigated as catalyst precursors in a variety of
organic transformations, including hydrogenation and carbonylation reactions.[13][14] For
instance, iridium-based catalysts are employed in the Cativa process for the carbonylation of
methanol to acetic acid. While Ira(CO)12 itself may not be the active catalytic species, it can be
converted under reaction conditions into catalytically active mononuclear or smaller cluster

species.
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Catalyst Preparation
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General workflow for the use of Ira(CO)12 as a catalyst precursor.

Conclusion

From its initial discovery as one of the first metal carbonyl clusters to its modern-day
applications as a versatile precursor in synthesis and catalysis, tetrairidium dodecacarbonyl
has had a profound impact on the field of organometallic chemistry. Its well-defined structure,
predictable reactivity, and historical significance ensure that it will remain a subject of interest
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and a valuable tool for chemists for the foreseeable future. This guide has provided a

comprehensive overview of this remarkable molecule, offering both historical context and

practical experimental details for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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